molecular formula C9H20N2 B168494 N-(2-aminoethyl)-N-methylcyclohexanamine CAS No. 14256-69-0

N-(2-aminoethyl)-N-methylcyclohexanamine

Cat. No. B168494
CAS RN: 14256-69-0
M. Wt: 156.27 g/mol
InChI Key: FNZNHTIBNDAHFH-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-methylcyclohexanamine, also known as NEMCH, is an organic compound with a wide range of applications in scientific research. It is a cyclic amine with a nitrogen atom in the center of the molecule, and it is a derivative of cyclohexanamine. NEMCH is a highly soluble compound that is used in a variety of laboratory experiments, and it has been studied for its potential therapeutic uses.

Scientific Research Applications

Ambroxol in Respiratory Diseases

  • Overview of Ambroxol's Efficacy and Safety : Ambroxol, chemically related to the compound of interest through its structure as a mucoactive agent, has been extensively reviewed for its use in treating acute and chronic respiratory diseases, especially in pediatric populations. The reviews highlight ambroxol's strong clinical outcomes across various ages, starting from as young as 1 month old, showcasing its significance as a secretolytic therapy in bronchopulmonary disorders characterized by abnormal mucus secretion and impaired mucus transport. This evidence suggests that ambroxol is both efficacious and well-tolerated in children, indicating a favorable benefit-risk profile that extends to the pediatric population with acute and chronic respiratory diseases (Kantar et al., 2020).

Antioxidant Properties of Aminoethylcysteine Ketimine Decarboxylated Dimer

  • Antioxidant Activity Comparable to Vitamin E : A study on aminoethylcysteine ketimine decarboxylated dimer, a natural sulfur-containing compound found in human plasma, urine, mammalian brain, and various vegetables, reports its significant antioxidant properties. The compound exhibits the ability to interact with both reactive oxygen and nitrogen species, showcasing antioxidant activity on par with Vitamin E and superior to other hydrophilic antioxidants like trolox and N-acetylcysteine. This finding underscores the potential therapeutic applications of such compounds in mitigating oxidative stress and related disorders (Macone et al., 2011).

N-acetylcysteine in Psychiatry

  • Therapeutic Evidence and Potential Mechanisms : N-acetylcysteine (NAC), while not the same, shares functional similarities with N-(2-aminoethyl)-N-methylcyclohexanamine in terms of modulating glutamatergic, neurotropic, and inflammatory pathways. Research into NAC has shown promising results in treating psychiatric disorders by targeting these pathways, offering insights into potential applications for compounds with similar mechanisms of action. NAC's benefits in the treatment of psychiatric disorders, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, suggest a broader therapeutic potential for compounds affecting similar pathways (Dean et al., 2011).

Mechanism of Action

Target of Action

The primary target of N-(2-aminoethyl)-N-methylcyclohexanamine is Angiotensin-converting enzyme 2 (ACE2) . ACE2 is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

This compound interacts with its target, ACE2, by inhibiting its activity . This inhibition prevents the conversion of angiotensin II, a potent vasoconstrictor, into angiotensin-(1-7), a vasodilator . This results in an increase in vascular resistance and oxygen consumption .

Biochemical Pathways

The inhibition of ACE2 disrupts the balance of the RAS, leading to an increase in angiotensin II levels and a decrease in angiotensin-(1-7) levels . This imbalance can lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .

Pharmacokinetics

Similar compounds are known to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more accurate understanding.

Result of Action

The result of this compound’s action is an increase in blood pressure due to the increased vascular resistance caused by the inhibition of ACE2 . This can lead to hypertrophy of the heart muscle cells and proliferation of vascular smooth muscle cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as other medications or substances that can interact with ACE2, can also influence the compound’s action .

properties

IUPAC Name

N'-cyclohexyl-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZNHTIBNDAHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14256-69-0
Record name N-(2-aminoethyl)-N-methylcyclohexanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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